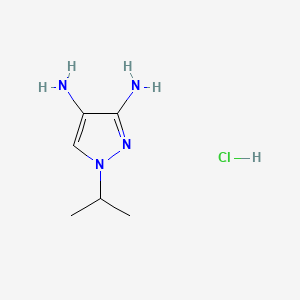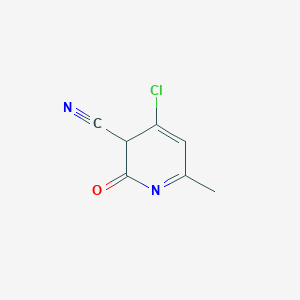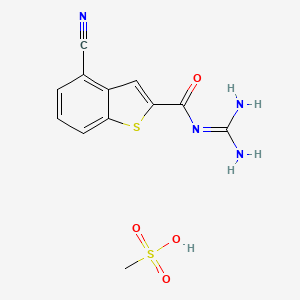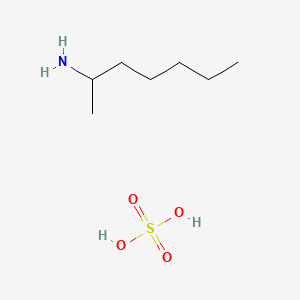
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride is a compound that combines the structural features of pyrazole and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-Amino-1-methylpyrazole. This can be achieved through the reaction of hydrazine with an appropriate β-ketoester, followed by methylation.
Step 2: Formation of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid. This involves the reaction of 4-Amino-1-methylpyrazole with piperidine-4-carboxylic acid under suitable conditions.
Step 3: Conversion to the hydrochloride salt. The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
-
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products include various substituted pyrazole and piperidine derivatives.
Applications De Recherche Scientifique
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and its analogs.
Pyrazole derivatives: These include compounds like 4-amino-1-methylpyrazole and its analogs.
-
Uniqueness
- The combination of pyrazole and piperidine rings in a single molecule provides unique reactivity and potential applications.
- Its dual functional groups (amino and carboxylic acid) offer versatility in chemical modifications and applications.
Propriétés
Numéro CAS |
1431968-13-6 |
|---|---|
Formule moléculaire |
C10H17ClN4O2 |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-6-8(11)9(12-13)14-4-2-7(3-5-14)10(15)16;/h6-7H,2-5,11H2,1H3,(H,15,16);1H |
Clé InChI |
FATNCUCEUDOPTL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)N2CCC(CC2)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)


![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)




![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)


